![molecular formula C24H19BrN4OS B2523492 2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine CAS No. 1207026-47-8](/img/structure/B2523492.png)

2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

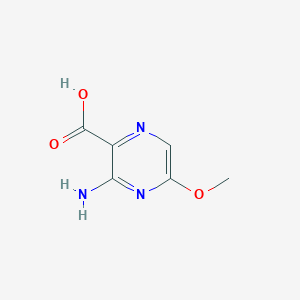

Descripción

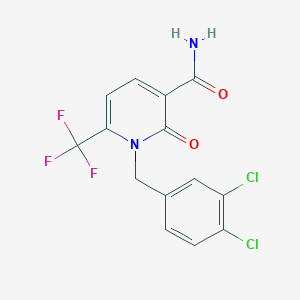

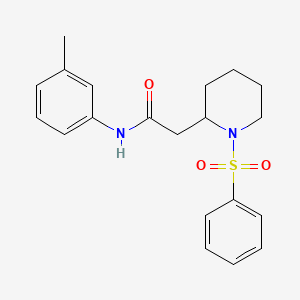

The compound "2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a pyrazolo[1,5-a]pyrazine core, a bromophenyl group, and a thioether linkage to an oxazole ring substituted with methyl groups.

Synthesis Analysis

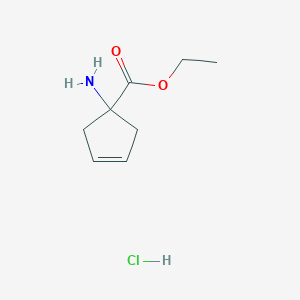

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the reaction of ammonium salts of isothiazolethiones with p-bromophenacyl bromide has been shown to afford bromophenacylthio-substituted isothiazoles . Similarly, the synthesis of pyrazole and isoxazole derivatives has been achieved through reactions involving hydrazine and hydroxylamine . These methods could potentially be adapted for the synthesis of the compound , utilizing appropriate starting materials and reaction conditions to assemble the pyrazolo[1,5-a]pyrazine scaffold and introduce the oxazole and thioether functionalities.

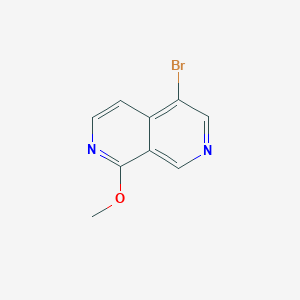

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallographic studies. For example, the crystal structures of pyrido[2,3-b]pyrazine derivatives have been reported, revealing the dihedral angles between the thienyl rings and the pyridopyrazine moiety . Such structural analyses are crucial for understanding the conformational preferences of the compound and can provide insights into its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been extensively studied. Brominated derivatives have been shown to undergo further reactions with nucleophiles such as phenylenediamine and aminothiophenol to form quinoxalinyl and benzothiazinyl derivatives . The active methyl groups in related structures have also been found to react with various electrophiles, leading to the formation of styryl, pyruvate, and phthalide derivatives . These studies suggest that the bromophenyl group and the methyl-substituted oxazole ring in the compound of interest may participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the electrochemical behavior of bromophenyl-substituted isoxazoles has been investigated, leading to the formation of compounds with potential biomedical applications . The presence of intramolecular hydrogen bonds in pyrazole derivatives has been observed through NMR spectroscopy, which can affect the physical properties such as solubility and melting point . These findings can be extrapolated to predict the properties of the compound , although experimental verification would be necessary for accurate determination.

Aplicaciones Científicas De Investigación

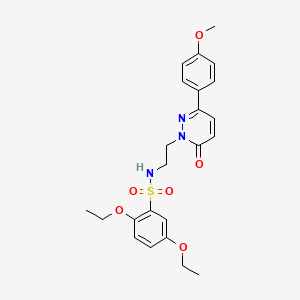

Heterocyclic Compounds as Pharmacophores

Heterocyclic compounds, such as pyrazoles and pyrazines, are recognized for their role as pharmacophores within medicinal chemistry. They serve as essential templates for combinatorial chemistry and have been identified in many biologically active compounds. The pyrazole moiety, in particular, has been utilized in the synthesis of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These activities underscore the potential of heterocyclic compounds in the development of new therapeutic agents, highlighting their significance in drug discovery and development processes (Dar & Shamsuzzaman, 2015).

Synthesis and Application in Heterocycles

The chemistry of pyrazine derivatives, including compounds similar to the specified chemical, offers a versatile scaffold for the synthesis of a broad spectrum of heterocyclic compounds. These compounds have been explored for their potential in creating new classes of heterocycles, which play a critical role in the development of dyes and various pharmacological agents. The unique reactivity of such compounds under mild conditions showcases their utility in organic synthesis, contributing to the advancement of medicinal chemistry and the design of new therapeutic agents (Gomaa & Ali, 2020).

Propiedades

IUPAC Name |

4-[[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(4-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrN4OS/c1-15-3-5-18(6-4-15)23-27-21(16(2)30-23)14-31-24-22-13-20(28-29(22)12-11-26-24)17-7-9-19(25)10-8-17/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIYLIWIRKIKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2523409.png)

![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)

![2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2523425.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)